Protease Binding Affinity Loss by D-Enantiomer
In a mechanistic study of antimicrobial peptides, L→D chirality conversion reduced peptide:trypsin binding affinity by at least 10 kcal/mol, resulting in complete protease resistance of the D‑peptides compared to their L‑counterparts [1]. Applied to 3‑bromo‑4‑fluoro‑D‑phenylalanine, this stereochemical advantage translates into significantly prolonged half‑life when the residue is incorporated into a peptide chain.
| Evidence Dimension | Peptide:protease (trypsin) binding affinity (ΔG) |
|---|---|
| Target Compound Data | D‑configuration: ΔG reduction ≥10 kcal/mol (extrapolated from D‑heptapeptide study) |
| Comparator Or Baseline | L‑configuration (all‑L peptide): susceptible to trypsin digestion |
| Quantified Difference | ≥10 kcal/mol decrease in protease binding for D‑peptide vs L‑peptide |
| Conditions | MD simulation and in vitro trypsin digestion assay using antimicrobial heptapeptides |
Why This Matters
This difference determines whether a therapeutic peptide survives gastrointestinal or plasma proteases, directly impacting bioavailability and dosing frequency.
- [1] Sarkar T, Ghosh S, Kumar P, et al. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases. 2024;10(2):562-581. View Source
